2'-Fluorobiphenyl-4-carboxylic acid
Overview
Description
2’-Fluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol . It is a fluorinated derivative of biphenyl carboxylic acid, characterized by the presence of a fluorine atom at the 2’ position and a carboxylic acid group at the 4 position of the biphenyl structure . This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluorobiphenyl-4-carboxylic acid typically involves the following steps :
Halogenation: or .
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of 2’-Fluorobiphenyl-4-carboxylic acid may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of catalysts, such as or , can enhance the efficiency of the halogenation and carboxylation steps.
Chemical Reactions Analysis
Types of Reactions
2’-Fluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the carboxylic acid group to an or .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Nucleophiles such as or can be used under appropriate conditions.
Major Products
The major products formed from these reactions include quinones , alcohols , aldehydes , and various substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluorobiphenyl-4-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Fluorobiphenyl-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors . The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The carboxylic acid group plays a crucial role in the compound’s solubility and reactivity, facilitating its incorporation into various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4’-Fluorobiphenyl-2-carboxylic acid: This compound has a similar structure but with the fluorine atom at the 4’ position and the carboxylic acid group at the 2 position.
2-Fluorophenylboronic acid: A related compound with a boronic acid group instead of a carboxylic acid group.
Uniqueness
2’-Fluorobiphenyl-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 2’ position enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-(2-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKZDWAZOKIEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351950 | |
Record name | 2'-fluorobiphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-12-8 | |
Record name | 2'-fluorobiphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Fluoro-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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